(2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride
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Overview
Description
(2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride is a unique compound characterized by the presence of a cubane structure, which is a highly strained, cubic-shaped hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride typically involves the following steps:
Formation of the Cubane Core: The cubane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of Functional Groups: The amino and acetic acid groups are introduced through substitution reactions. This often involves the use of reagents such as amines and acyl chlorides under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.
Substitution: The cubane structure allows for substitution reactions at various positions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, amines, and acyl chlorides are employed under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various substituted cubane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing benzene rings in pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique mechanical and electronic properties.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride involves its interaction with specific molecular targets. The cubane structure allows for unique binding interactions with enzymes and receptors, potentially leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Cubane-1,3-dicarboxamides: These compounds share the cubane core and are used as structural isosteres for isophthalamides.
®-2-Aminobut-3-enoic acid hydrochloride: Another amino acid derivative with a different core structure.
Uniqueness
(2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride is unique due to its cubane core, which imparts distinct chemical and physical properties. This makes it a valuable compound for exploring new chemical space in drug design and materials science.
Properties
IUPAC Name |
(2R)-2-amino-2-cuban-1-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-8(9(12)13)10-5-2-1-3(5)7(10)4(1)6(2)10;/h1-8H,11H2,(H,12,13);1H/t1?,2?,3?,4?,5?,6?,7?,8-,10?;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBADPIVSXLZCK-WHIYOAFDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5C2C3C45C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12C3C4C1C5C2C3C45[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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